molecular formula C17H15NO3S B5194121 2-methyl-8-quinolinyl 2-methylbenzenesulfonate

2-methyl-8-quinolinyl 2-methylbenzenesulfonate

Cat. No. B5194121
M. Wt: 313.4 g/mol
InChI Key: RUYYRHMDMMXYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-methyl-8-quinolinyl 2-methylbenzenesulfonate" is a compound that has garnered interest in synthetic chemistry and material science due to its unique chemical structure and potential for various chemical transformations. This compound is part of a broader class of chemicals that have been studied for their synthetic routes, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of quinoline derivatives, including those related to "2-methyl-8-quinolinyl 2-methylbenzenesulfonate," has been explored through various methodologies. One notable approach involves the tandem cyclization of 4-hydroxy-1-methyl-2-quinolone with chalcones using catalytic amounts of task-specific ionic liquids under solvent-free conditions, which represents a green synthetic protocol due to water being the only byproduct (Bagdi & Hajra, 2014).

Molecular Structure Analysis

Research on the molecular structure of quinoline derivatives often utilizes X-ray diffraction, NMR spectroscopy, and computational modeling to elucidate their conformation and electronic structure. For instance, dibenzyltin(IV) complexes of quinolin-8-olates have been structurally characterized, revealing a distorted cis-octahedral arrangement around the tin atom in both solution and solid states (Baul et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including photolysis, where 8-quinolinyl benzenesulfonate derivatives undergo homolytic cleavage of S-O bonds in the excited triplet state upon photoirradiation (Kageyama et al., 2009). These reactions highlight the reactivity and potential functionalization pathways for these compounds.

properties

IUPAC Name

(2-methylquinolin-8-yl) 2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-12-6-3-4-9-16(12)22(19,20)21-15-8-5-7-14-11-10-13(2)18-17(14)15/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYYRHMDMMXYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=CC=C3C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.